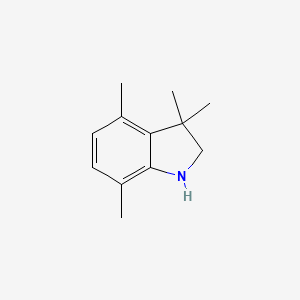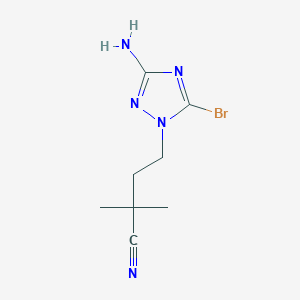
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is a synthetic organic compound that features a triazole ring substituted with an amino and bromo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Amination: The bromo-substituted triazole is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Attachment of the Butanenitrile Moiety: The final step involves the coupling of the triazole derivative with 2,2-dimethylbutanenitrile using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines or amides.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium thiolate (NaSR), primary or secondary amines, and alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro or nitroso derivatives of the triazole ring.
Reduction: Primary or secondary amines derived from the nitrile group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Agrochemicals: It may serve as a precursor for the development of new pesticides or herbicides.
Wirkmechanismus
The mechanism of action of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-6-fluorobenzonitrile
- 6-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Comparison
Compared to similar compounds, 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile is unique due to its specific substitution pattern and the presence of the dimethylbutanenitrile moiety. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H12BrN5 |
|---|---|
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
4-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H12BrN5/c1-8(2,5-10)3-4-14-6(9)12-7(11)13-14/h3-4H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
WHIUCYNDLWFBHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN1C(=NC(=N1)N)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


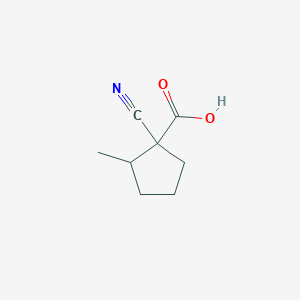
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073928.png)
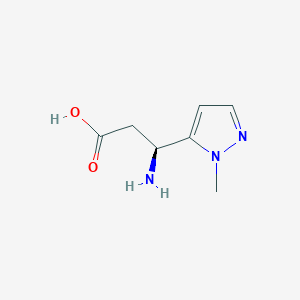
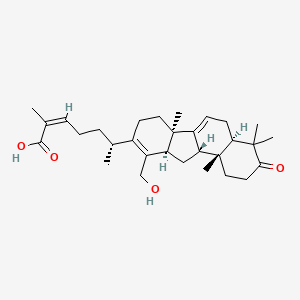
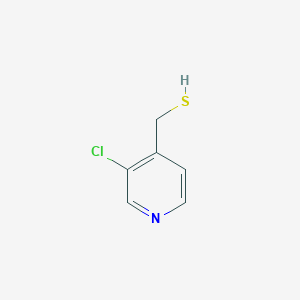
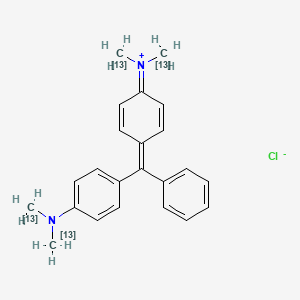
![6-Bromo-3-fluoro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073955.png)
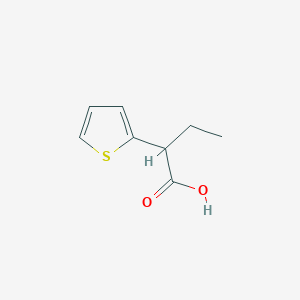
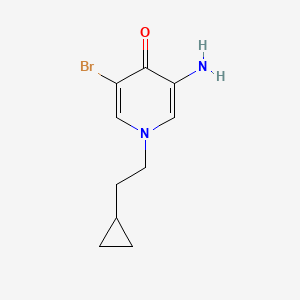
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
![4-Bromo-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13073973.png)
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)

